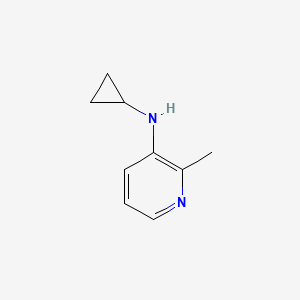

N-cyclopropyl-2-methylpyridin-3-amine

CAS No.: 1346541-24-9

Cat. No.: VC7070123

Molecular Formula: C9H12N2

Molecular Weight: 148.209

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346541-24-9 |

|---|---|

| Molecular Formula | C9H12N2 |

| Molecular Weight | 148.209 |

| IUPAC Name | N-cyclopropyl-2-methylpyridin-3-amine |

| Standard InChI | InChI=1S/C9H12N2/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8,11H,4-5H2,1H3 |

| Standard InChI Key | UEZHIZOPPNDAOQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=N1)NC2CC2 |

Introduction

Structural and Molecular Characteristics

The molecular structure of N-cyclopropyl-2-methylpyridin-3-amine consists of a pyridine ring substituted with a methyl group at the 2-position and a cyclopropylamine moiety at the 3-position. The cyclopropyl group introduces steric strain and conformational rigidity, which may influence the compound’s reactivity and interactions with biological targets .

Molecular Formula and Weight

Based on analogs such as N-cyclopropyl-3-fluoro-5-methylpyridin-2-amine (C₉H₁₁FN₂, MW 166.20 g/mol) and N-(cyclopropylmethyl)-2-methylpyridin-3-amine (C₁₀H₁₄N₂, MW 162.23 g/mol) , the molecular formula of N-cyclopropyl-2-methylpyridin-3-amine is likely C₉H₁₂N₂, with a molecular weight of 148.21 g/mol.

Computed Physicochemical Properties

Using PubChem’s computational tools for related compounds, the following properties are inferred:

| Property | Value |

|---|---|

| XLogP3-AA | 1.8–2.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area | 24.9 Ų |

| Rotatable Bond Count | 2 |

These properties suggest moderate lipophilicity and potential bioavailability, aligning with trends observed in small-molecule drug candidates .

Synthetic Routes and Chemical Reactivity

Synthesis Strategies

The synthesis of N-cyclopropyl-2-methylpyridin-3-amine can be hypothesized through two primary routes:

-

Nucleophilic Aromatic Substitution: Reacting 3-amino-2-methylpyridine with cyclopropyl bromide under basic conditions.

This method is analogous to the synthesis of N-cyclopropyl-3-fluoro-5-methylpyridin-2-amine .

-

Reductive Amination: Condensing 2-methylpyridin-3-amine with cyclopropanecarbaldehyde followed by reduction using sodium cyanoborohydride.

Reactivity Profile

The compound’s reactivity is dominated by:

-

Pyridine Ring: Susceptible to electrophilic substitution at the 4- and 6-positions due to electron-deficient nature.

-

Amine Group: Participates in acylation, alkylation, and coordination with metal ions .

-

Cyclopropyl Group: May undergo ring-opening reactions under strong acidic or oxidative conditions.

The absence of electron-withdrawing groups (e.g., fluorine) in N-cyclopropyl-2-methylpyridin-3-amine may shift its activity toward kinase or protease inhibition compared to fluorinated analogs .

Applications in Medicinal Chemistry

Lead Compound Optimization

The methyl and cyclopropyl groups offer sites for derivatization:

-

Methyl Group: Replacement with bulkier substituents to enhance target selectivity.

-

Cyclopropylamine: Modification to improve solubility (e.g., hydroxylation).

Drug Likeness and ADMET Predictions

Using the Rule of Five:

-

Molecular Weight: 148.21 (<500)

-

XLogP3: 1.8–2.2 (<5)

-

H-Bond Donors/Acceptors: 1/2 (<5/10)

These metrics suggest favorable oral bioavailability and CNS permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume